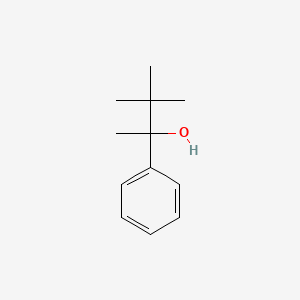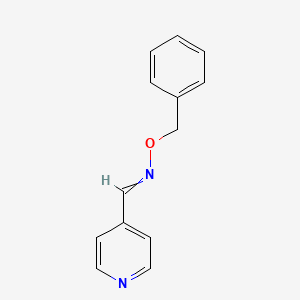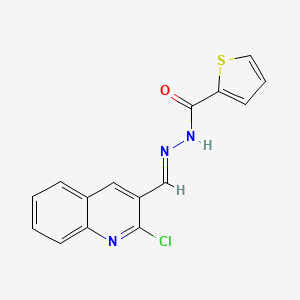
3,3-Dimethyl-2-phenyl-butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2-phenyl-butan-2-ol is an organic compound with the molecular formula C12H18O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-2-phenyl-butan-2-ol can be synthesized through the reaction of a Grignard reagent with a carbonyl compound. For example, the reaction of phenylmagnesium bromide with 3,3-dimethylbutan-2-one under anhydrous conditions yields this compound . The reaction is typically carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the Grignard reaction and the availability of starting materials make it a feasible method for industrial synthesis.
化学反应分析
Types of Reactions
3,3-Dimethyl-2-phenyl-butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
科学研究应用
3,3-Dimethyl-2-phenyl-butan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 3,3-dimethyl-2-phenyl-butan-2-ol in chemical reactions involves the nucleophilic attack of the hydroxyl group or the carbon atom bonded to it. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms. In substitution reactions, the hydroxyl group is replaced by another functional group through the formation of a carbocation intermediate .
相似化合物的比较
Similar Compounds
- 3,3-Diphenyl-butan-2-ol
- 2,3-Diphenyl-butan-2-ol
- 2-Methyl-1,1-diphenyl-butan-2-ol
Uniqueness
3,3-Dimethyl-2-phenyl-butan-2-ol is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and product distributions in chemical reactions .
属性
分子式 |
C12H18O |
|---|---|
分子量 |
178.27 g/mol |
IUPAC 名称 |
3,3-dimethyl-2-phenylbutan-2-ol |
InChI |
InChI=1S/C12H18O/c1-11(2,3)12(4,13)10-8-6-5-7-9-10/h5-9,13H,1-4H3 |
InChI 键 |
HVYOVJPTWXVNKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C)(C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11969172.png)


![(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969207.png)
![(5Z)-3-Hexyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969209.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969211.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11969215.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969224.png)

![(2E)-6-benzyl-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969232.png)

![4-[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11969238.png)
